Tosyl-L-asparagine
Overview
Description
Tosyl-L-asparagine is a biochemical used for proteomics research . It has a molecular weight of 287.34 and a molecular formula of C11H17N3O4S . It is a solid substance that is soluble in DMSO and warm water .
Synthesis Analysis
L-asparaginase, an enzyme that catalyzes the degradation of asparagine, is produced by various organisms, including bacteria, fungi, algae, plants, and mammals . The enzyme asparagine synthetase produces asparagine, AMP, glutamate, and pyrophosphate from aspartate, glutamine, and ATP . Asparagine synthetase uses ATP to activate aspartate, forming β-aspartyl-AMP . Glutamine donates an ammonium group, which reacts with β-aspartyl-AMP to form asparagine and free AMP .Molecular Structure Analysis
The Tosyl-L-asparagine molecule contains a total of 33 bonds . There are 19 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amide, 1 hydroxyl group, and 1 sulfonamide .Chemical Reactions Analysis
L-asparaginase catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . This ability to inhibit protein biosynthesis in lymphoblasts makes L-asparaginase a useful tool in the treatment of acute lymphoblastic leukemia (ALL) .Physical And Chemical Properties Analysis
Tosyl-L-asparagine is a solid substance that is soluble in DMSO and warm water . It has a melting point of 169-170°C (lit.) (dec.) .Scientific Research Applications
Tosyl-L-asparagine plays a role in the coordination properties of amino acids, particularly in their interaction with metal ions like copper(II). This is significant in the field of coordination chemistry and metalloprotein research (Menabue, Saladini, & Morini, 1989).
Research on L-asparaginase, an enzyme related to asparagine, has revealed its importance in treating acute lymphoblastic leukemia (ALL) due to its ability to inhibit protein biosynthesis in lymphoblasts. This enzyme is isolated from various sources, including microorganisms and plants (Batool, Makky, Jalal, & Yusoff, 2016).
The therapeutic use of L-asparaginase in cancer treatment, particularly in the treatment of ALL and lymphosarcoma, is a significant application area. This enzyme catalyzes the hydrolysis of L-asparagine, leading to cytotoxicity in leukemic cells. Research also focuses on the improvement of production, stability, and reducing side effects of this enzyme (Lopes et al., 2017).
The role of L-asparaginase extends beyond pharmaceutical applications to include uses in food processing and as a biosensor. The enzyme is explored for its potential in reducing acrylamide formation in food and detecting L-asparagine in physiological fluids (Castro et al., 2021).
There is a focus on the discovery of new sources and formulations of L-asparaginase to reduce toxicity and improve its efficacy as an anticancer agent. This includes exploring alternative sources like plants and fungi (Shrivastava, Khan, Khurshid, Kalam, Jain, & Singhal, 2016).
An innovative application in the development of biosensors is seen in the use of L-Asparaginase for L-Asparagine measurement, demonstrating the interdisciplinary applications of this enzyme (Cruz et al., 2016).
Safety And Hazards
Asparaginase, from which Tosyl-L-asparagine is derived, can cause hypersensitivity reactions in patients . Other side effects include skin rashes, mild allergic and anaphylactic reactions, pancreatitis, thrombosis, fever, hepatic insufficiency, hyperammonemia, coagulation abnormalities, as well as increases in blood glucose and uric acid concentrations .
Future Directions
There are ongoing efforts to improve the utilization of asparaginase therapy . For example, a PASylated Erwinia asparaginase is currently in the pre-clinical pipeline for Jazz pharmaceuticals, offering hope for a long-acting Erwinia asparaginase in the future . Another possible strategy to overcome issues with hypersensitivity that has shown promise is encapsulation of L-asparaginase in donor-derived erythrocytes (eryaspase) .
properties
IUPAC Name |
(2S)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCCSZRICJFBSI-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tosyl-L-asparagine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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